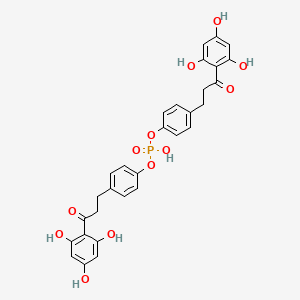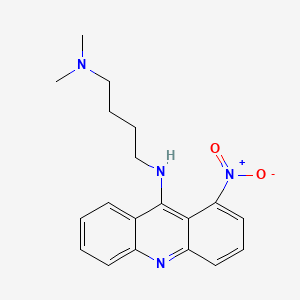![molecular formula C14H13N3O4S B1221130 N~2~-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE](/img/structure/B1221130.png)
N~2~-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Coupling with Furan Derivative: The hydrazone intermediate is then coupled with a furan derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Final Cyclization: The final step involves the cyclization of the coupled intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to ensure efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N~2~-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N2-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[[[(4-methoxyphenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-thiophenecarboxamide: Similar structure with a thiophene ring instead of a furan ring.
N-[[[(4-methoxyphenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-pyrrolecarboxamide: Contains a pyrrole ring instead of a furan ring.
Uniqueness
N~2~-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE is unique due to its specific combination of functional groups and the presence of a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H13N3O4S |
|---|---|
Poids moléculaire |
319.34 g/mol |
Nom IUPAC |
N-[[(4-methoxybenzoyl)amino]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H13N3O4S/c1-20-10-6-4-9(5-7-10)12(18)16-17-14(22)15-13(19)11-3-2-8-21-11/h2-8H,1H3,(H,16,18)(H2,15,17,19,22) |
Clé InChI |
FRUXRPWKBWGSKB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)C2=CC=CO2 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4,5-dimethyl-2-[4-(3-nitrophenyl)-2-thiazolyl]-1H-pyrazol-3-one](/img/structure/B1221064.png)

![(4,8-Dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl) acetate](/img/structure/B1221069.png)
![N-[2-(1-azepanyl)-1,3-benzothiazol-6-yl]carbamic acid ethyl ester](/img/structure/B1221070.png)
